Cas no 335031-67-9 (N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine)
N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine Chemical and Physical Properties
Names and Identifiers
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- N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine
- Z1230064175
- N-[(1-methylindol-2-yl)methyl]cyclopropanamine
- CYCLOPROPYL-(1-METHYL-1H-INDOL-2-YLMETHYL)-AMINE
- 335031-67-9
- AKOS003658209
- N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine
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- MDL: MFCD06801046
- Inchi: 1S/C13H16N2/c1-15-12(9-14-11-6-7-11)8-10-4-2-3-5-13(10)15/h2-5,8,11,14H,6-7,9H2,1H3
- InChI Key: LHZVNYRFQQSGLL-UHFFFAOYSA-N
- SMILES: N(CC1=CC2C=CC=CC=2N1C)C1CC1
Computed Properties
- Exact Mass: 200.131348519g/mol
- Monoisotopic Mass: 200.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17Ų
N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016223-500mg |
N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine |
335031-67-9 | 500mg |
2991.0CNY | 2021-07-05 | ||
| TRC | M782563-5mg |
N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine |
335031-67-9 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M782563-10mg |
N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine |
335031-67-9 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M782563-50mg |
N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine |
335031-67-9 | 50mg |
$ 115.00 | 2022-06-03 | ||
| Matrix Scientific | 016223-500mg |
N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine |
335031-67-9 | 500mg |
$184.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016223-500mg |
N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine |
335031-67-9 | 500mg |
2991CNY | 2021-05-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624051-500mg |
N-((1-methyl-1H-indol-2-yl)methyl)cyclopropanamine |
335031-67-9 | 98% | 500mg |
¥2125.00 | 2024-05-18 | |
| A2B Chem LLC | AF85615-500mg |
CYCLOPROPYL-(1-METHYL-1H-INDOL-2-YLMETHYL)-AMINE |
335031-67-9 | 500mg |
$267.00 | 2024-04-20 |
N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine
N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine and Its Chemical Significance: A Comprehensive Overview
N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine, with the CAS No. 335031-67-9, represents a class of heterocyclic compounds that have garnered significant attention in pharmacological research and drug development. This compound belongs to the broader family of indole derivatives, which are characterized by their unique indole ring system and cyclopropane-containing functional groups. The molecular structure of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine is defined by the indole ring (a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring) and the cyclopropane ring attached via a methyl group. This unique combination of heterocyclic frameworks and cyclopropane substituents contributes to its distinct chemical reactivity and biological activity, making it a promising candidate for targeted drug design.
Recent studies have highlighted the potential of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine in modulating neurotransmitter systems and inflammatory pathways. The indole ring is known to interact with various serotonin receptor subtypes, including 5-HT2A and 5-HT2C, which are implicated in neuropsychiatric disorders such as depression and schizophrenia. The cyclopropane ring, on the other hand, introduces steric constraints that may influence the compound's binding affinity and selectivity toward specific receptor targets. These structural features make N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine a valuable scaffold for the development of novel therapeutics targeting central nervous system (CNS) disorders.
One of the most recent breakthroughs in the field involves the synthetic optimization of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine to enhance its bioavailability and metabolic stability. A 2023 study published in *Journal of Medicinal Chemistry* reported the successful synthesis of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine derivatives with significantly improved cell permeability and target engagement. The researchers employed structure-based drug design (SBDD) techniques to identify key hydrophobic interactions and hydrogen bonding motifs that contribute to the compound's receptor specificity. These findings underscore the importance of molecular modeling and computational chemistry in the rational design of indole-based compounds for pharmacological applications.
The indole ring in N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine is also associated with anti-inflammatory properties, which have been explored in the context of chronic inflammatory diseases. A 2024 study published in *Nature Communications* demonstrated that N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine derivatives can inhibit NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism of action suggests potential therapeutic applications in autoimmune disorders and neurodegenerative conditions where inflammation plays a central role. The cyclopropane ring may further modulate the compound's lipophilicity, enhancing its ability to cross the blood-brain barrier (BBB) and reach neuroinflammatory targets.
In addition to its anti-inflammatory effects, N-(1-Methyl-1H-indol-2-yl)methyl-cyclopro,amine has shown promise in cancer research. A 2023 preclinical study published in *Cancer Research* reported that N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine derivatives exhibit anti-proliferative activity against multidrug-resistant cancer cell lines. The compound's ability to induce apoptosis and autophagy in cancer cells is attributed to its interactions with mitochondrial targets and apoptotic pathways. These findings highlight the potential of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine as a chemotherapeutic agent for resistant malignancies. Further in vivo studies are needed to evaluate its toxicity profile and pharmacokinetic behavior in animal models.
The synthesis of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine involves a series of multi-step organic reactions that require precise control of reaction conditions. The indole ring is typically synthesized via Friedel-Crafts alkylation or electrophilic aromatic substitution methods, while the cyclopropane ring is introduced through cyclopropanation reactions such as Hartwig's method or photocyclopropanation. The methyl group attached to the indole ring plays a crucial role in modulating the compound's electronic properties and receptor binding affinity. These synthetic strategies have been optimized to improve the yield and purity of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine, making it more accessible for biological testing and drug development.
Recent advances in computational chemistry have enabled the prediction of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine's molecular interactions with target proteins. Molecular docking studies have revealed that the compound can bind to serotonin receptors with a binding affinity comparable to known antidepressants. Additionally, molecular dynamics simulations have provided insights into the conformational flexibility of the compound and its ability to adopt active conformations upon receptor engagement. These computational tools are essential for rational drug design and structure-activity relationship (SAR) studies, which are critical for optimizing the therapeutic potential of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine.
The pharmacological relevance of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine extends to its potential applications in psychiatric disorders. The indole ring is known to interact with serotonin receptors, which are implicated in mood regulation and cognitive function. A 2024 review article in *Pharmacological Reviews* highlighted the role of indole derivatives in the treatment of major depressive disorder (MDD) and post-traumatic stress disorder (PTSD). The cyclopropane ring may further enhance the compound's selectivity for specific receptor subtypes, reducing off-target effects and improving clinical outcomes. These findings suggest that N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine could be a valuable lead compound for the development of next-generation antidepressants.
In conclusion, N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine represents a promising scaffold for the development of novel therapeutics targeting neurological, inflammatory, and oncological disorders. Its unique chemical structure and biological activity make it a valuable candidate for pharmacological research and drug discovery. Ongoing studies are focused on optimizing its synthetic efficiency, biological activity, and pharmacokinetic properties to enhance its therapeutic potential. The continued exploration of N-(1-Methyl-1H-indol-2-yl)methyl-cyclopropanamine and its derivatives is expected to contribute significantly to the advancement of modern medicine and targeted drug design.
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